molecular formula C28H15N3 B14749294 Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine CAS No. 340-87-4

Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine

Cat. No.: B14749294
CAS No.: 340-87-4
M. Wt: 393.4 g/mol
InChI Key: LNDLAPUNQCQQAX-UHFFFAOYSA-N
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Description

Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine is a complex polycyclic aromatic compound It is characterized by its fused ring structure, which includes benzene, indazole, naphthalene, and phenazine units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine typically involves multi-step reactions. One common method includes the condensation of 1,2-diaminobenzenes with naphthoquinones, followed by cyclization and aromatization steps . The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be performed using nitric acid.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic rings.

Scientific Research Applications

Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine exerts its effects involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound can also interact with various enzymes and proteins, affecting their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Phenazine: A simpler structure with similar aromatic properties.

    Naphthoquinone: Shares the naphthalene and quinone units.

    Indazole: Contains the indazole unit but lacks the fused ring system.

Uniqueness

Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine is unique due to its highly fused ring system, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring stable, high-performance materials.

Properties

CAS No.

340-87-4

Molecular Formula

C28H15N3

Molecular Weight

393.4 g/mol

IUPAC Name

1,16,31-triazaoctacyclo[26.2.1.02,15.05,14.07,12.017,30.020,29.022,27]hentriaconta-2(15),3,5,7,9,11,13,16,18,20,22,24,26,28(31),29-pentadecaene

InChI

InChI=1S/C28H15N3/c1-2-6-17-15-22-19(13-16(17)5-1)10-12-24-26(22)29-23-11-9-20-14-18-7-3-4-8-21(18)27-25(20)28(23)31(24)30-27/h1-15H

InChI Key

LNDLAPUNQCQQAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3N=C5C=CC6=CC7=CC=CC=C7C8=NN4C5=C68

Origin of Product

United States

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